molecular formula C14H15NO2 B14698268 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- CAS No. 23434-49-3

1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO-

Cat. No.: B14698268
CAS No.: 23434-49-3
M. Wt: 229.27 g/mol
InChI Key: UHMMBLVNMHQUSM-UHFFFAOYSA-N
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Description

1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities and applications. This compound is characterized by the presence of a tert-butylamino group at the 2-position of the naphthoquinone structure, which significantly influences its chemical and biological properties .

Preparation Methods

The synthesis of 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- typically involves the reaction of 1,4-naphthoquinone with tert-butylamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The tert-butylamino group can participate in substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- involves its ability to generate reactive oxygen species (ROS) and interact with cellular targets. The compound can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress in cells. This oxidative stress can result in cell death, making the compound effective against cancer cells and microorganisms. Additionally, it can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- can be compared with other naphthoquinone derivatives such as:

Properties

CAS No.

23434-49-3

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-(tert-butylamino)naphthalene-1,4-dione

InChI

InChI=1S/C14H15NO2/c1-14(2,3)15-11-8-12(16)9-6-4-5-7-10(9)13(11)17/h4-8,15H,1-3H3

InChI Key

UHMMBLVNMHQUSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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